molecular formula C17H20N2O B14124897 3-[(4-Tert-butylphenyl)amino]benzamide

3-[(4-Tert-butylphenyl)amino]benzamide

Cat. No.: B14124897
M. Wt: 268.35 g/mol
InChI Key: XJLGCCPZDHSIDZ-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)amino]benzamide is an organic compound that features a benzamide core substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)amino]benzamide typically involves the reaction of 4-tert-butylaniline with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-tert-butylaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

3-[(4-Tert-butylphenyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 3-amino-N-(4-tert-butylphenyl)benzamide
  • 4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide

Uniqueness

3-[(4-Tert-butylphenyl)amino]benzamide is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-(4-tert-butylanilino)benzamide

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-14(10-8-13)19-15-6-4-5-12(11-15)16(18)20/h4-11,19H,1-3H3,(H2,18,20)

InChI Key

XJLGCCPZDHSIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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